molecular formula C18H14F2N4O2S2 B2381422 3-fluoro-N-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzenesulfonamide CAS No. 951468-40-9

3-fluoro-N-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzenesulfonamide

Cat. No.: B2381422
CAS No.: 951468-40-9
M. Wt: 420.45
InChI Key: MTLBBWQGVZQRGL-UHFFFAOYSA-N
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Description

The compound 3-fluoro-N-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzenesulfonamide features a thiazolo[3,2-b][1,2,4]triazole core fused with a 2-fluorophenyl group and linked via an ethyl chain to a 3-fluorobenzenesulfonamide moiety. This structure combines a sulfonamide group—known for enhancing solubility and target binding—with a fluorine-substituted aromatic system, which may improve metabolic stability and hydrophobic interactions.

Properties

IUPAC Name

3-fluoro-N-[2-[2-(2-fluorophenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14F2N4O2S2/c19-12-4-3-5-14(10-12)28(25,26)21-9-8-13-11-27-18-22-17(23-24(13)18)15-6-1-2-7-16(15)20/h1-7,10-11,21H,8-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTLBBWQGVZQRGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NN3C(=CSC3=N2)CCNS(=O)(=O)C4=CC=CC(=C4)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14F2N4O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-Fluoro-N-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzenesulfonamide is a complex organic compound belonging to the class of thiazolotriazole derivatives. These compounds are recognized for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The introduction of fluorine atoms in its structure enhances stability and bioavailability, making it a promising candidate for drug development.

Chemical Structure and Properties

  • Molecular Formula : C18H14F2N4O2S
  • Molecular Weight : 420.5 g/mol
  • IUPAC Name : this compound

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within the body. It is believed to exert its effects by binding to enzymes or receptors, modulating their activity. For instance, in anticancer applications, it may inhibit certain kinases involved in cell proliferation.

Antimicrobial Activity

Research indicates that thiazolotriazole derivatives exhibit significant antimicrobial properties. For example:

  • Compounds derived from the thiazolotriazole scaffold have shown potent activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
  • In a study comparing various derivatives, some exhibited minimum inhibitory concentrations (MICs) lower than those of standard antibiotics like ampicillin and ciprofloxacin .

Anticancer Activity

Thiazolotriazole derivatives have also been explored for their anticancer potential:

  • A compound similar in structure demonstrated cytotoxic effects against multiple cancer cell lines with IC50 values significantly lower than those of established chemotherapeutics .
  • The presence of specific substituents on the phenyl ring has been shown to enhance cytotoxic activity through increased interaction with target proteins .

Anti-inflammatory Properties

The compound's potential as an anti-inflammatory agent is supported by studies indicating that thiazole-containing compounds can inhibit pro-inflammatory cytokines and pathways involved in inflammation .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by:

  • Fluorine Substitution : The position and number of fluorine atoms can significantly affect the compound's bioactivity and pharmacokinetics.
  • Alkyl Chain Length : Variations in the alkyl chain length linked to the thiazole moiety have been shown to impact antimicrobial efficacy .

Case Studies

  • Antibacterial Efficacy : A series of thiazolotriazole derivatives were synthesized and evaluated for their antibacterial properties. One derivative showed an MIC of 0.125 μg/mL against S. aureus, outperforming traditional antibiotics .
  • Cytotoxicity Assessment : In vitro studies on a related thiazolotriazole compound revealed significant cytotoxic effects on A431 cancer cells with an IC50 below that of doxorubicin .

Scientific Research Applications

Antimicrobial Properties

Research indicates that compounds containing the triazole moiety exhibit significant antimicrobial activities. For instance, derivatives of 1,2,4-triazole have been studied for their efficacy against various bacterial strains including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. The structural modifications in triazole derivatives can lead to enhanced antibacterial potency .

In particular, thiazolotriazole derivatives have shown promising results as anti-infective agents. Studies have demonstrated that these compounds can inhibit bacterial growth effectively, with some exhibiting minimum inhibitory concentrations (MICs) comparable to established antibiotics .

Antifungal Activity

The compound's structure suggests potential antifungal properties as well. Triazoles are a well-known class of antifungal agents, and their derivatives have been shown to be effective against fungal pathogens such as Candida albicans and Aspergillus flavus . The incorporation of thiazole rings further enhances the spectrum of activity against fungal infections.

Anti-inflammatory Effects

Thiazolo[3,2-b][1,2,4]triazole derivatives have also been investigated for their anti-inflammatory properties. In vivo studies have shown that these compounds can reduce inflammation in models such as carrageenan-induced paw edema . This suggests that the compound may possess analgesic properties alongside its antimicrobial effects.

Case Studies and Research Findings

Several studies have focused on synthesizing and evaluating the biological activities of similar triazole-containing compounds:

  • Synthesis and Evaluation : A study synthesized various thiazolotriazole derivatives and assessed their antimicrobial activity against a range of pathogens. Compounds with electron-withdrawing groups exhibited enhanced antibacterial activity .
  • Comparative Studies : Research comparing the efficacy of different triazole derivatives indicated that modifications at specific positions on the phenyl ring significantly influence antimicrobial potency. For example, a derivative with a trifluoromethyl group showed broader bioactivity against multiple bacterial strains .
  • Mechanistic Insights : Investigations into the mechanism of action revealed that thiazolotriazoles may interfere with bacterial DNA synthesis or function as enzyme inhibitors . This insight is crucial for understanding how modifications to the compound's structure can impact its therapeutic efficacy.

Comparison with Similar Compounds

Structural Differences and Implications

Target Compound vs. 3-Fluoro-N-[4-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzenesulfonamide
  • Core Heterocycle: The target’s thiazolo-triazole ring contrasts with the triazolo-pyridazin in ’s compound.
  • Substituents : The target’s 2-fluorophenyl group and ethyl linker differ from the 3-methyl and phenyl groups in ’s compound. The methyl group may enhance lipophilicity, while the ethyl sulfonamide linkage in the target could improve solubility.
  • Predicted Activity : The sulfonamide group in both compounds suggests kinase or carbonic anhydrase inhibition. However, the pyridazin core in ’s compound is associated with anticancer applications in related analogs .
Target Compound vs. 3-(2-Fluorophenyl)-6-(phenoxymethyl)-1,2,4-triazolo[3,4-b][1,3,4]thiadiazole
  • Core Heterocycle : The target’s thiazolo-triazole differs from the triazolo-thiadiazole in ’s compound. Thiadiazoles are electron-deficient, favoring interactions with cysteine residues in enzymes, whereas thiazolo-triazoles may exhibit better redox stability.
  • Substituents: ’s phenoxymethyl group increases steric bulk compared to the target’s ethyl sulfonamide. This could reduce cell membrane permeability but enhance target specificity in antimicrobial contexts .
  • Crystallography : ’s compound has a planar conformation (mean C–C bond length = 0.003 Å), suggesting rigid binding to flat active sites, unlike the target’s flexible ethyl linker .

Comparative Physicochemical and Pharmacological Properties

Property Target Compound Compound Compound
Core Structure Thiazolo[3,2-b][1,2,4]triazole Triazolo[4,3-b]pyridazin Triazolo[3,4-b][1,3,4]thiadiazole
Key Substituents 2-Fluorophenyl, ethyl sulfonamide 3-Methyl, phenyl sulfonamide 2-Fluorophenyl, phenoxymethyl
Predicted Solubility Moderate (sulfonamide enhances polarity) High (sulfonamide + pyridazin polarity) Low (phenoxymethyl increases lipophilicity)
Potential Targets Kinases, antimicrobial enzymes Anticancer kinases Antimicrobial enzymes
Metabolic Stability High (fluorine and thiazolo-triazole) Moderate (pyridazin susceptible to oxidation) Low (thiadiazole prone to reduction)

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 3-fluoro-N-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzenesulfonamide?

  • Methodology :

  • Step 1 : Condensation of 2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazole precursors with ethylenediamine derivatives under reflux in ethanol or THF .
  • Step 2 : Sulfonylation using 3-fluorobenzenesulfonyl chloride in the presence of a base (e.g., triethylamine) at 0–5°C to form the final sulfonamide linkage .
  • Purification : Recrystallization from ethanol or column chromatography (silica gel, eluent: ethyl acetate/hexane) .

Q. How is the molecular structure of this compound characterized?

  • Methodology :

  • Nuclear Magnetic Resonance (NMR) : 1H^1H- and 13C^{13}C-NMR to confirm substituent positions and connectivity (e.g., sulfonamide NH at δ 10.2 ppm, thiazole protons at δ 7.3–8.1 ppm) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS to verify molecular weight (e.g., [M+H]+^+ at m/z 458.08) .
  • X-ray Crystallography : Single-crystal analysis to resolve bond angles and dihedral angles (e.g., thiazolo-triazole ring planarity with RMSD < 0.01 Å) .

Q. What initial biological screening assays are recommended for this compound?

  • Methodology :

  • In vitro cytotoxicity : MTT assay against cancer cell lines (e.g., HeLa, MCF-7) with IC50_{50} values calculated .
  • Antimicrobial activity : Disk diffusion or microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed for analogs of this compound?

  • Methodology :

  • Substituent variation : Synthesize derivatives with modified fluorophenyl groups (e.g., 4-chloro, 3-methyl) and compare bioactivity .
  • Functional group replacement : Replace the sulfonamide with carboxamide or urea moieties and assess target binding via SPR (surface plasmon resonance) .
  • Data analysis : Use multivariate regression to correlate logP values with cytotoxicity (e.g., higher hydrophobicity enhances membrane permeability) .

Q. What strategies are used to elucidate the mechanism of action for this compound?

  • Methodology :

  • Kinase inhibition profiling : Screen against a panel of 50 kinases (e.g., p38 MAPK, JAK2) using ATP-binding assays .
  • Molecular docking : AutoDock Vina to predict binding poses in kinase active sites (e.g., hydrogen bonding with Thr106 and hydrophobic interactions with Phe169) .
  • Gene expression analysis : RNA-seq of treated cells to identify downregulated pro-inflammatory cytokines (e.g., TNF-α, IL-1β) .

Q. How can contradictory biological activity data between studies be resolved?

  • Methodology :

  • Assay standardization : Replicate experiments using identical cell lines (e.g., ATCC-certified HeLa) and serum-free media .
  • Metabolic stability testing : Compare half-life in liver microsomes (e.g., human vs. murine) to identify species-specific degradation .
  • Synergistic studies : Evaluate combinatorial effects with standard drugs (e.g., cisplatin) using Chou-Talalay analysis .

Q. What crystallographic techniques are critical for studying ligand-target interactions?

  • Methodology :

  • Co-crystallization : Soak purified p38 MAPK protein with the compound (1 mM) in 20% PEG 3350, pH 7.4, at 20°C .
  • Data collection : Use synchrotron radiation (λ = 1.0 Å) to achieve 1.8 Å resolution .
  • Refinement : PHENIX software to model ligand electron density and validate with Rfree_{free} < 0.25 .

Q. How can synthetic yields be optimized for large-scale preparation?

  • Methodology :

  • Solvent screening : Test polar aprotic solvents (DMF, DMSO) vs. ethanol for cyclization efficiency (e.g., DMF increases yield by 20%) .
  • Catalyst optimization : Replace traditional bases with DBU (1,8-diazabicycloundec-7-ene) to accelerate sulfonylation .
  • Process monitoring : Use inline FTIR to track reaction completion and minimize byproducts .

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